
6-(furan-2-yl)pyridazin-3(2H)-one
描述
6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyridazinone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
6-(furan-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone to its dihydro derivatives.
Substitution: The furan ring and pyridazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyridazinone derivatives, reduced dihydropyridazinones, and substituted furan-pyridazine compounds.
科学研究应用
Medicinal Chemistry
6-(Furan-2-yl)pyridazin-3(2H)-one has been investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of pyridazin-3(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules.
Reaction Type | Description |
---|---|
Substitution Reactions | The furan and pyridazine rings allow for electrophilic and nucleophilic substitutions, facilitating the introduction of various functional groups. |
Formation of Complex Molecules | Utilized in the synthesis of biologically active compounds and pharmaceuticals through multi-step synthetic routes. |
Material Science
This compound is also being explored for applications in material science, particularly in the development of advanced polymers and coatings.
Applications:
- Polymer Production: The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
- Coating Technologies: Its unique chemical structure may provide protective properties against environmental degradation.
作用机制
The mechanism of action of 6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways.
相似化合物的比较
Similar Compounds
- 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
6-(furan-2-yl)pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for drug development.
生物活性
6-(Furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a pyridazine ring fused with a furan moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's chemical formula is C₈H₆N₂O, with a molecular weight of approximately 150.14 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. This process allows for the formation of various pyridazinone derivatives, which may exhibit differing biological properties based on their substituents and structural features.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of pyridazinones, including this compound, exhibit antimicrobial properties against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The compound's efficacy suggests potential applications in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of pyridazinone derivatives have been documented, with some compounds demonstrating significant free radical scavenging capabilities. For instance, certain derivatives have shown effective IC50 values in DPPH assays, indicating their potential as antioxidant agents .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro evaluations using human Caco-2 cancer cells demonstrated that certain derivatives could inhibit cell proliferation effectively. The most promising compound exhibited an IC50 value comparable to that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a strong potential for further development in cancer therapy .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in various biological processes. For example, it has been suggested that similar pyridazinones can inhibit adenylyl cyclase activity, which is relevant in chronic pain sensitization pathways . This mechanism opens avenues for research into pain management therapies.
Comparative Biological Activity
The following table summarizes the biological activities of various pyridazinone derivatives compared to this compound:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity | Notes |
---|---|---|---|---|
This compound | Moderate | Significant | High | Potential for drug development |
4,5-Dihydro-pyridazin-3(2H)-one | Low | Moderate | Moderate | Lacks furan moiety |
6-(Thien-2-yl)pyridazin-3(2H)-one | High | Low | Low | Exhibits different electronic properties |
5-(Furan-2-yl)-1,3-thiazole | Moderate | High | Moderate | Different heterocyclic framework |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyridazinones against bacterial strains and found that compounds similar to this compound exhibited varying degrees of activity, with some showing high effectiveness against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of this compound on Caco-2 cells revealed significant apoptotic activity at specific concentrations. The findings indicated that treatment led to increased lactate dehydrogenase levels and DNA damage, highlighting its potential as an anticancer agent .
- Mechanism Exploration : Studies investigating the mechanism of action for related compounds suggest interactions with specific cellular pathways, including apoptosis induction via caspase activation, indicating a complex mode of action that warrants further investigation .
常见问题
Q. Basic: What synthetic methodologies are effective for preparing 6-(furan-2-yl)pyridazin-3(2H)-one derivatives?
Answer:
The compound can be synthesized via ultrasound-assisted green chemistry protocols , which enhance reaction efficiency and reduce waste. For example, derivatives with triazine or arylidene substituents are prepared by coupling 6-substituted pyridazinones with furan moieties under sonication (20–40 kHz, 50°C) in ethanol/water mixtures. This method achieves yields of 65–82% and minimizes hazardous byproducts .
Key steps :
- Nucleophilic substitution at the pyridazinone C6 position using furan-2-yl boronic acid or halides.
- Catalyst optimization : Tri(2-furyl)phosphine-palladium complexes improve cross-coupling efficiency compared to traditional triphenylphosphine systems .
Q. Basic: How are structural and purity characteristics of this compound derivatives validated?
Answer:
Multi-spectroscopic techniques are used:
- 1H/13C NMR : Confirm substitution patterns (e.g., furan C2 protons appear as doublets at δ 6.3–6.8 ppm, while pyridazinone C3 carbonyl resonates at ~160 ppm) .
- IR spectroscopy : C=O stretches at 1680–1720 cm⁻¹ and furan ring C-O-C vibrations at 1010–1050 cm⁻¹ .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns (mobile phase: acetonitrile/water, 70:30) .
Q. Intermediate: What computational tools predict the pharmacokinetic and toxicity profiles of these derivatives?
Answer:
In silico ADMET studies using SwissADME and ProTox-II platforms:
- Lipophilicity (LogP) : Calculated values (e.g., 2.1–3.5) indicate moderate blood-brain barrier penetration.
- Bioavailability : Scores >0.55 suggest oral absorption potential.
- Toxicity : LD50 predictions (200–500 mg/kg) classify most derivatives as Category 4 (harmful) .
Structural similarity analysis via Tanimoto coefficients (>0.85) identifies analogs with known anti-inflammatory or anticonvulsant activities .
Q. Advanced: How are structure-activity relationships (SARs) analyzed for pyridazinone-furan hybrids?
Answer:
SAR studies focus on :
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at C5 enhance anticonvulsant activity (e.g., 75% seizure inhibition at 50 mg/kg in INH-induced convulsion models) .
- Furan orientation : 2-Furyl derivatives show higher antiproliferative activity (IC50: 8–12 µM) than 3-furyl analogs due to improved π-π stacking with target proteins .
- N-substitution : Methyl or benzyl groups at N2 improve metabolic stability (t½ > 4 hours in liver microsomes) .
Q. Advanced: What experimental models evaluate the biological activity of these compounds?
Answer:
- Anticonvulsant activity : INH-induced convulsion models in rodents (dose: 25–100 mg/kg, i.p.). Activity is quantified by latency to seizure onset and mortality reduction (e.g., 40–60% protection at 50 mg/kg) .
- Antiproliferative assays : MTT tests on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated using nonlinear regression .
- Anti-inflammatory activity : Carrageenan-induced paw edema in rats (30–50% inhibition at 20 mg/kg vs. indomethacin) .
Q. Advanced: How are crystallization and X-ray diffraction data used to confirm molecular geometry?
Answer:
Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, a = 20.902 Å, β = 101.5°) reveals:
- Planarity : The pyridazinone-furan system deviates <5° from coplanarity, facilitating target binding.
- Intermolecular interactions : Hydrogen bonds (O···H-N, 2.8–3.1 Å) stabilize crystal packing .
Refinement parameters : R-factor <0.06 and wR(F²) <0.17 ensure data reliability .
Q. Intermediate: What strategies mitigate contradictions in biological activity data across studies?
Answer:
- Dose-response standardization : Use fixed molar concentrations (e.g., 10–100 µM) to compare IC50 values.
- Control normalization : Include reference compounds (e.g., sodium valproate for anticonvulsant assays) .
- Meta-analysis : Pool data from ≥3 independent studies and apply Fisher’s exact test (p <0.05) to resolve discrepancies .
Q. Basic: What safety precautions are required when handling this compound?
Answer:
属性
IUPAC Name |
3-(furan-2-yl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTQMDHLNJSJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429031 | |
Record name | 6-(furan-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38530-07-3 | |
Record name | 6-(furan-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(furan-2-yl)pyridazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。